physicochemical properties of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
physicochemical properties of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Physicochemical Profiling and Strategic Application of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide in Rational Drug Design
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter building blocks that appear simple on the surface but possess deeply nuanced physicochemical profiles. 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8) is a prime example. This compound is not merely a structural intermediate; it is a meticulously tuned pharmacophoric module.
In this technical guide, we will deconstruct the physicochemical properties of this specific fluorinated benzenesulfonamide, examine the causality behind its structural design, and establish rigorous, self-validating analytical protocols for its characterization.
Structural & Physicochemical Profiling
To effectively deploy any building block in high-throughput synthesis or lead optimization, we must first quantify its fundamental properties. The table below synthesizes the core quantitative data for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide [1].
| Property | Value | Causality & Impact in Drug Design |
| Chemical Name | 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide | - |
| CAS Registry Number | 1601846-51-8 | - |
| Molecular Formula | C₇H₇ClFNO₂S | - |
| Molecular Weight | 223.65 g/mol | Highly efficient ligand efficiency (LE) metric; leaves ample molecular weight budget for further elaboration. |
| SMILES | CNS(=O)(=O)c1cc(F)ccc1Cl | - |
| Estimated LogP | ~2.1 - 2.4 | The N-methyl group increases lipophilicity compared to a primary amine, optimizing passive membrane permeability. |
| Estimated pKa | ~9.5 | The electron-withdrawing 2-Cl and 5-F groups lower the pKa from ~10.5 (unsubstituted) to ~9.5. At physiological pH (7.4), the compound remains >99% unionized, preventing membrane impermeability. |
| Topological Polar Surface Area | 46.17 Ų | Falls well within the Lipinski/Veber limits for oral bioavailability and blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | N-methylation caps one donor, reducing desolvation penalties during target binding. |
The Electronic Influence of Halogenation
The strategic placement of the halogens dictates the electronic environment of the sulfonamide. The 2-chloro group exerts a strong inductive electron-withdrawing effect (-I) while introducing significant steric bulk at the ortho position. The 5-fluoro group at the meta position provides additional inductive withdrawal without adding steric hindrance [2]. Together, these halogens fine-tune the acidity of the sulfonamide N-H bond, which is governed by the Hammett equation principles [3].
Mechanistic Reactivity: The N-Methylation Strategy
A critical failure point in medicinal chemistry programs utilizing benzenesulfonamides is off-target toxicity mediated by Human Carbonic Anhydrase (hCA) isoforms. Primary fluorinated benzenesulfonamides (-SO₂NH₂) are notorious for their potent, indiscriminate binding to the Zn²⁺ ion in the hCA active site [4].
However, the introduction of the N-methyl group in this building block is a deliberate structural intervention. The methyl group creates a severe steric clash within the constrained hCA active site and removes the secondary hydrogen bond donor required to interact with the Thr199 residue of the enzyme. Consequently, this compound acts as a "de-risked" bioisostere—abrogating off-target CA activity while retaining the sulfonamide's powerful dipole and hydrogen-bond acceptor properties for targeted engagement with kinases, proteases, or GPCRs.
Fig 1: Structural divergence in target engagement driven by N-methylation of the sulfonamide.
Analytical Characterization & Validation Workflows
To ensure the integrity of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide before integration into complex synthetic pathways, we must employ a self-validating analytical workflow. Relying solely on vendor-provided Certificates of Analysis (CoA) introduces unacceptable risk.
Fig 2: Self-validating analytical workflow for the characterization of sulfonamide building blocks.
Experimental Protocols
The following methodologies are field-proven protocols designed specifically for halogenated secondary sulfonamides.
Protocol 1: Chromatographic Purity and Mass Confirmation (LC-UV-MS)
Causality Check: Secondary sulfonamides can ionize in both positive (protonation of the aromatic system) and negative (deprotonation of the acidic N-H) modes. Dual-polarity ESI is mandatory to prevent false negatives in mass confirmation.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
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Chromatographic Setup:
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Column: C18, 50 x 2.1 mm, 1.7 µm particle size.
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Mobile Phase A: 0.1% Formic acid in highly purified Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, and re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.
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Detection Parameters:
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UV: Monitor at 210 nm (amide/sulfonamide absorbance) and 254 nm (aromatic ring).
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MS: Operate the Electrospray Ionization (ESI) source in rapidly switching positive/negative modes. Look for the [M+H]⁺ peak at m/z 224.6 and the[M-H]⁻ peak at m/z 222.6.
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Validation: Run a blank solvent injection immediately prior to the sample to self-validate that the system is free of carryover.
Protocol 2: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality Check: Because the intrinsic aqueous solubility of this compound is limited by its lipophilicity (LogP ~2.4), direct aqueous titration often leads to precipitation before the equivalence point is reached, yielding erroneous pKa values. A cosolvent system is required.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
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Cosolvent Preparation: Prepare three titration solutions containing the compound at 1 mM concentration in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% w/w Methanol) with 0.15 M KCl to maintain constant ionic strength.
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Titration: Titrate each solution using standardized 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption (which would skew the pH).
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Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio from the inflection point of the titration curve.
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Extrapolation (Self-Validation): Plot the psKa values against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures. Perform a linear Yasuda-Shedlovsky extrapolation to 1/ε of pure water (approx. 0.0127 at 25°C) to determine the true aqueous pKa.
Conclusion
2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide is a highly sophisticated building block. By understanding the interplay between its halogen-induced electronic effects and the steric consequences of N-methylation, researchers can strategically deploy this compound to bypass classical sulfonamide off-target liabilities while optimizing lipophilicity and target-specific hydrogen bonding.
References
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Dudutienė, V., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed (NIH). Retrieved from [Link]
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Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. Retrieved from [Link]
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Krishnamurthy, V. M., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC (NIH). Retrieved from[Link]
